molecular formula C11H17NOS B2566976 N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide CAS No. 2169656-00-0

N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide

Cat. No. B2566976
CAS RN: 2169656-00-0
M. Wt: 211.32
InChI Key: FTLNOHOUWLWALL-UHFFFAOYSA-N
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Description

N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, a neurotransmitter that plays a crucial role in synaptic transmission and plasticity. In

Mechanism of Action

N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide inhibits the activity of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. The inhibition of EAATs by N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide leads to an accumulation of extracellular glutamate, which enhances synaptic transmission and plasticity. N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been shown to be a non-competitive inhibitor of EAATs, meaning that it binds to a site on the transporter other than the substrate-binding site.
Biochemical and Physiological Effects
N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been shown to have several biochemical and physiological effects in the brain. It has been demonstrated to increase the levels of extracellular glutamate, which can enhance synaptic transmission and plasticity. N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has also been shown to increase the release of dopamine in the striatum, which is a brain region involved in reward processing. Additionally, N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide in lab experiments is its potency as an EAAT inhibitor. N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been shown to be a more potent inhibitor of EAATs than other commonly used inhibitors such as DL-threo-beta-benzyloxyaspartate (N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide) and L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC). However, N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has some limitations as well. It has been shown to have off-target effects on other proteins, such as the GABA transporter and the glycine transporter. Additionally, N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has a short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for the use of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide in scientific research. One area of interest is the role of glutamate in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide can be used to study the effects of glutamate dysregulation in these disorders and to develop new treatments that target glutamate signaling. Another area of interest is the development of more potent and selective EAAT inhibitors that can overcome the limitations of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide. Finally, N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide can be used to study the role of glutamate in synaptic plasticity and learning and memory, which has implications for the development of new treatments for cognitive disorders.

Synthesis Methods

The synthesis method of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide involves the condensation of 8-thiabicyclo[3.2.1]octane-3-carboxylic acid with 2-propen-1-amine. This reaction results in the formation of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide as a white powder with a melting point of 154-156°C. The purity of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been extensively studied in the field of neuroscience due to its ability to modulate glutamatergic neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been linked to several neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has been shown to block the reuptake of glutamate by EAATs, leading to an increase in extracellular glutamate levels and enhanced synaptic transmission. This property of N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide has made it a valuable tool for studying the role of glutamate in various neurological disorders.

properties

IUPAC Name

N-(8-thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-2-11(13)12-7-8-5-9-3-4-10(6-8)14-9/h2,8-10H,1,3-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLNOHOUWLWALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC2CCC(C1)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Thiabicyclo[3.2.1]octan-3-ylmethyl)prop-2-enamide

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